molecular formula C22H28N4O2 B7532555 4-[[(1-Benzylpiperidin-4-yl)methylcarbamoylamino]methyl]benzamide

4-[[(1-Benzylpiperidin-4-yl)methylcarbamoylamino]methyl]benzamide

Cat. No. B7532555
M. Wt: 380.5 g/mol
InChI Key: DZSMKBFACAVKSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[[(1-Benzylpiperidin-4-yl)methylcarbamoylamino]methyl]benzamide, also known as BMS-986001, is a small molecule drug that has shown potential in treating various diseases.

Mechanism of Action

4-[[(1-Benzylpiperidin-4-yl)methylcarbamoylamino]methyl]benzamide works by inhibiting specific enzymes that are involved in various disease processes. For example, in cancer research, 4-[[(1-Benzylpiperidin-4-yl)methylcarbamoylamino]methyl]benzamide inhibits the enzyme PARP-1, which is involved in DNA repair. By inhibiting PARP-1, 4-[[(1-Benzylpiperidin-4-yl)methylcarbamoylamino]methyl]benzamide can prevent cancer cells from repairing DNA damage, leading to cell death. In Alzheimer's disease research, 4-[[(1-Benzylpiperidin-4-yl)methylcarbamoylamino]methyl]benzamide inhibits the enzyme BACE1, which is involved in the production of amyloid beta plaques. By inhibiting BACE1, 4-[[(1-Benzylpiperidin-4-yl)methylcarbamoylamino]methyl]benzamide can reduce the formation of amyloid beta plaques, which are a hallmark of Alzheimer's disease.
Biochemical and Physiological Effects:
4-[[(1-Benzylpiperidin-4-yl)methylcarbamoylamino]methyl]benzamide has been shown to have various biochemical and physiological effects, depending on the disease being studied. In cancer research, 4-[[(1-Benzylpiperidin-4-yl)methylcarbamoylamino]methyl]benzamide has been shown to induce apoptosis (cell death) in cancer cells, inhibit tumor growth, and enhance the effectiveness of chemotherapy. In Alzheimer's disease research, 4-[[(1-Benzylpiperidin-4-yl)methylcarbamoylamino]methyl]benzamide has been shown to reduce the formation of amyloid beta plaques and improve cognitive function. In Parkinson's disease research, 4-[[(1-Benzylpiperidin-4-yl)methylcarbamoylamino]methyl]benzamide has been shown to protect dopamine-producing neurons from degeneration.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[[(1-Benzylpiperidin-4-yl)methylcarbamoylamino]methyl]benzamide in lab experiments is its specificity for certain enzymes, which allows for targeted inhibition of disease processes. However, one limitation is that 4-[[(1-Benzylpiperidin-4-yl)methylcarbamoylamino]methyl]benzamide may not be effective in all cases, as different diseases may involve different enzymes or pathways.

Future Directions

There are several future directions for research on 4-[[(1-Benzylpiperidin-4-yl)methylcarbamoylamino]methyl]benzamide. One direction is to further investigate its potential in treating various types of cancer, including those that are resistant to chemotherapy. Another direction is to investigate its potential in treating other neurodegenerative diseases, such as Huntington's disease. Additionally, further research is needed to determine the optimal dosing and administration of 4-[[(1-Benzylpiperidin-4-yl)methylcarbamoylamino]methyl]benzamide for different diseases.

Synthesis Methods

4-[[(1-Benzylpiperidin-4-yl)methylcarbamoylamino]methyl]benzamide can be synthesized using a multi-step process. The first step involves the reaction of 4-nitrobenzoyl chloride with N-benzylpiperidine to form 4-nitrobenzyl N-benzylpiperidine-4-carboxylate. This intermediate is then reduced with palladium on carbon to form 4-aminobenzyl N-benzylpiperidine-4-carboxylate. The final step involves the reaction of 4-aminobenzyl N-benzylpiperidine-4-carboxylate with 4-formylbenzamide to form 4-[[(1-Benzylpiperidin-4-yl)methylcarbamoylamino]methyl]benzamide.

Scientific Research Applications

4-[[(1-Benzylpiperidin-4-yl)methylcarbamoylamino]methyl]benzamide has been studied for its potential in treating various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, 4-[[(1-Benzylpiperidin-4-yl)methylcarbamoylamino]methyl]benzamide has been shown to inhibit the growth of certain cancer cells by targeting specific enzymes. In Alzheimer's disease research, 4-[[(1-Benzylpiperidin-4-yl)methylcarbamoylamino]methyl]benzamide has been shown to improve cognitive function in animal models. In Parkinson's disease research, 4-[[(1-Benzylpiperidin-4-yl)methylcarbamoylamino]methyl]benzamide has been shown to protect dopamine-producing neurons from degeneration.

properties

IUPAC Name

4-[[(1-benzylpiperidin-4-yl)methylcarbamoylamino]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O2/c23-21(27)20-8-6-17(7-9-20)14-24-22(28)25-15-18-10-12-26(13-11-18)16-19-4-2-1-3-5-19/h1-9,18H,10-16H2,(H2,23,27)(H2,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZSMKBFACAVKSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)NCC2=CC=C(C=C2)C(=O)N)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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